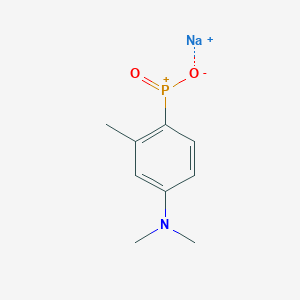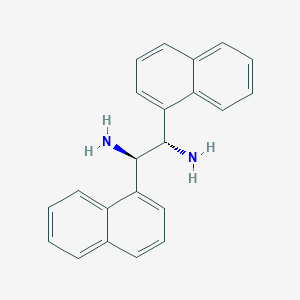
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” is a chiral diamine compound characterized by the presence of two naphthalene groups attached to an ethane-1,2-diamine backbone. The specificity of the (1R,2S)-configuration indicates its importance in stereochemistry, which can significantly influence the chemical behavior and applications of the compound.
Synthesis Analysis
While direct synthesis specific to “(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” is not detailed, research on similar compounds provides insight into potential synthetic pathways. For example, efficient synthesis and practical resolution of closely related compounds involve resolution using chiral acids and racemization of undesired isomers to maximize yield of desired enantiomers (Mathad et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as naphthalene diimides and substituted naphthalene compounds, often involves complex conjugated systems with notable optical and electronic properties. The molecular geometry and electronic transitions can significantly impact the compound's reactivity and interaction with other molecules (Doria et al., 2009).
Aplicaciones Científicas De Investigación
Metal-Ammonia Reduction in Fuel Research
In fuel research, the metal-ammonia reduction of naphthalene coal models, including derivatives similar to (1R,2S)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine, has been explored. A study by Rabideau and Marcinow (1985) found that both unsubstituted rings in such dimers are reduced in this process, a finding significant for understanding coal structure and reactivity (Rabideau & Marcinow, 1985).
Catalysis and Enantioselective Ethylation
A 2018 study by Gök, Gök, and Karayiğit investigated the synthesis and characterization of optically active zinc phthalocyanine with non-peripherally substituted (1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diol. This compound showed excellent enantioselectivity in the ethylation of aldehydes, marking its significance in asymmetric synthesis and catalysis (Gök, Gök, & Karayiğit, 2018).
Oligo(ethylene glycol) Helical Foldamers in Organic Chemistry
Hou, Jia, Jiang, Li, and Chen (2004) synthesized oligo(ethylene glycols) incorporated with naphthylene units, showing that these compounds form compact helical conformations in certain solvents. Their ability to complex with ethane-1,2-diaminium ions indicates their potential in host-guest chemistry and molecular recognition (Hou et al., 2004).
Binuclear Nickel(II) Complexes in Biochemistry
Research by Anbu, Kandaswamy, and Varghese (2010) on macrocyclic binuclear nickel(II) complexes, involving naphthalene diimines like (1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diamine, revealed insights into their structural, electrochemical, DNA binding, and cleavage properties. These findings have implications for bioinorganic chemistry and DNA interaction studies (Anbu, Kandaswamy, & Varghese, 2010).
Safety And Hazards
The safety and hazards associated with “(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” are not detailed in the sources retrieved.
Direcciones Futuras
The future directions for the research and application of “(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine” are not specified in the sources retrieved.
Please note that this analysis is based on the limited information available from the sources retrieved. For a more comprehensive analysis, further research and consultation with experts in the field may be required.
Propiedades
IUPAC Name |
(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-SZPZYZBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

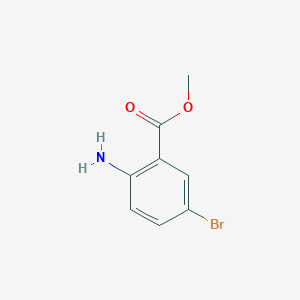
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

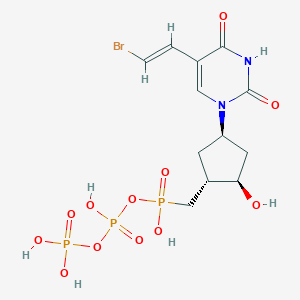
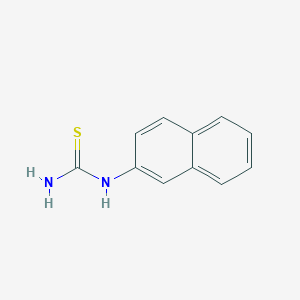
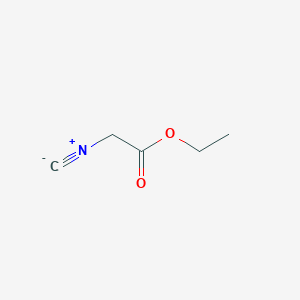
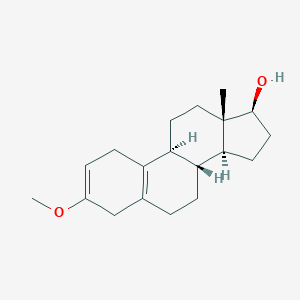
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
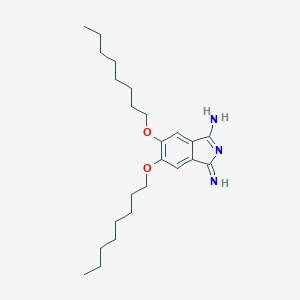
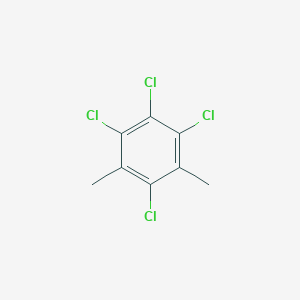
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
